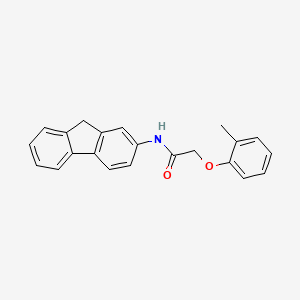
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a white powder that is soluble in organic solvents and is stable under normal conditions.
Applications De Recherche Scientifique
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In the field of organic electronics, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been used as a building block for the synthesis of organic semiconductors. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide-based semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
In the field of medicinal chemistry, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has also been studied for its potential as an anti-inflammatory agent, with promising results.
Mécanisme D'action
The mechanism of action of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or by inducing apoptosis in cancer cells. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects
Studies have shown that N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide can have significant biochemical and physiological effects. In vitro studies have shown that N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide in lab experiments is its stability under normal conditions. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is also soluble in organic solvents, which makes it easy to handle in the lab. However, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is a synthetic compound, and its synthesis can be complex and time-consuming. Additionally, the purity of the product can be affected by impurities in the starting materials or by incomplete reactions.
Orientations Futures
There are many potential future directions for the study of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide. In the field of organic electronics, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide-based semiconductors could be further developed for use in OLEDs, OFETs, and OSCs. In the field of medicinal chemistry, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide could be further studied for its potential as an anti-cancer and anti-inflammatory agent. Additionally, the mechanism of action of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide could be further elucidated to better understand its effects on cancer cells and inflammation.
Méthodes De Synthèse
The synthesis of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide involves a multi-step process that includes the reaction of fluorene with methyl chloroformate, followed by the reaction of the resulting intermediate with 2-methylphenol. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide and triethylamine. The purity of the product can be improved by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-6-2-5-9-21(15)25-14-22(24)23-18-10-11-20-17(13-18)12-16-7-3-4-8-19(16)20/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDWMWQGKUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
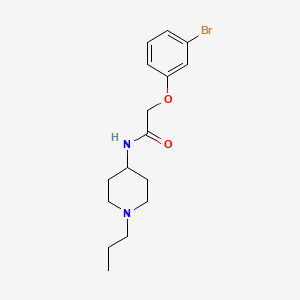
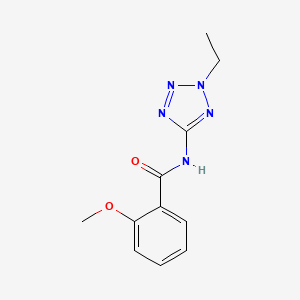
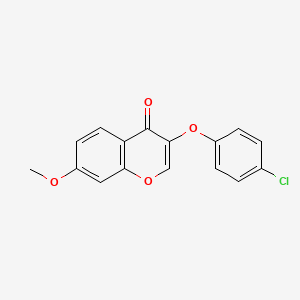

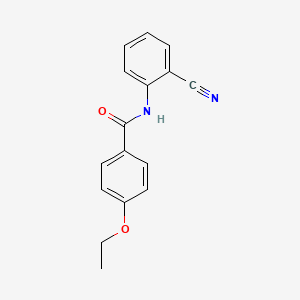
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)